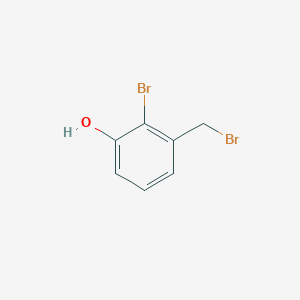

2-Bromo-3-(bromomethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2O |

|---|---|

Molecular Weight |

265.93 g/mol |

IUPAC Name |

2-bromo-3-(bromomethyl)phenol |

InChI |

InChI=1S/C7H6Br2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,4H2 |

InChI Key |

MZZHARXTNMBEHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Bromomethyl Phenol

Regioselective Bromination Approaches to Phenolic Scaffolds

The introduction of a bromine atom at a specific position on the phenol (B47542) ring is a critical step. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions. byjus.com Therefore, achieving regioselectivity, particularly for meta-substitution or selective ortho-substitution in the presence of other substituents, requires specialized techniques.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic compounds at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, often a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophilic bromine source to achieve regioselective ortho-bromination.

For phenolic precursors, the hydroxyl group itself can act as a DMG, but its acidity often leads to deprotonation of the hydroxyl group rather than the aromatic ring. To overcome this, the hydroxyl group is typically protected with a suitable group that can still direct the metalation. O-Aryl N-isopropylcarbamates are effective precursors for ortho-lithiation. researchgate.netresearchgate.net The carbamate (B1207046) group directs the lithiation to the ortho-position, and subsequent treatment with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane or N-bromosuccinimide (NBS), affords the ortho-brominated phenol after deprotection. researchgate.net

Table 1: Directed ortho-Metalation for Phenol Bromination

| Directing Group | Lithiating Agent | Brominating Agent | Outcome | Reference |

|---|---|---|---|---|

| O-Aryl N-isopropylcarbamate | n-BuLi/TMEDA | 1,2-dibromo-1,1,2,2-tetrafluoroethane | ortho-Bromination | researchgate.net |

| O-Aryl N-isopropylcarbamate | n-BuLi/TMEDA | N-Bromosuccinimide (NBS) | ortho-Bromination | researchgate.net |

This table provides examples of directing groups and reagents used in directed ortho-metalation for the regioselective bromination of phenolic compounds.

Controlling the regioselectivity of electrophilic aromatic substitution (EAS) is crucial for the synthesis of specifically substituted phenols. studysmarter.co.uk While the hydroxyl group strongly directs to the ortho and para positions, steric hindrance and electronic effects of other substituents can be exploited to favor a particular isomer. ccspublishing.org.cnchemrxiv.org

For instance, the bromination of m-cresol (B1676322) (3-methylphenol) with bromine in the presence of a Lewis acid like iron(III) bromide can lead to substitution at the 2-, 4-, or 6-positions. To achieve specific regioselectivity, reaction conditions such as solvent, temperature, and the nature of the brominating agent are critical. The use of less reactive brominating agents or carrying out the reaction at low temperatures can enhance selectivity. byjus.com

Recent advancements have focused on "regiodiversion" strategies that can overcome the inherent directing effects of substituents. researchgate.net One such approach involves a Bi(V)-mediated electrophilic arylation followed by an aryl migration, allowing for substitution at the electronically disfavored meta-position. researchgate.net Protecting groups can also be employed to control the regioselectivity of electrophilic halogenation reactions. nih.govacs.org The tetrafluoropyridyl (TFP) group, for example, can direct substitution to remote positions that are not typically favored. nih.govacs.org

Table 2: Reagents for Regiocontrolled Electrophilic Bromination of Phenols

| Brominating System | Substrate Example | Major Product | Reference |

|---|---|---|---|

| KBr/ZnAl–BrO₃⁻–LDHs | 3-Methylphenol | 4-Bromo-3-methylphenol (B31395) | mdpi.com |

| Trimethylbromosilane/bis-(4-chlorophenyl) sulfoxide (B87167) | 3-Methylphenol | 4-Bromo-3-methylphenol | google.com |

| o-xylylene bis(triethylammonium tribromide) | m-Cresol | 4-Bromo-3-methylphenol | chemicalbook.com |

This table highlights various reagent systems that have been developed for the regioselective electrophilic bromination of substituted phenols.

Oxidative bromination offers an alternative to traditional electrophilic bromination. mdpi.com In these methods, a bromide salt is oxidized in situ to generate an electrophilic bromine species. nih.govbeilstein-journals.org This approach can be milder and more selective than using molecular bromine.

A variety of oxidant systems have been developed, including HBr–H₂O₂, KBr–I₂O₅, and systems based on hypervalent iodine reagents like PIDA (phenyliodine diacetate) or PIFA (phenyliodine bis(trifluoroacetate)) in combination with a bromine source like AlBr₃. nih.gov The PIDA–AlBr₃ system, for example, generates a reactive brominating species, PhIOAcBr, which can efficiently brominate a wide range of phenols and their ethers under mild conditions. nih.govresearchgate.net

Visible-light photoredox catalysis has also emerged as a green and efficient method for the bromination of phenols. beilstein-journals.org In this approach, a photocatalyst, such as Ru(bpy)₃Cl₂, absorbs visible light and initiates a process that leads to the in-situ generation of bromine from a bromide source like CBr₄. beilstein-journals.org

Table 3: Oxidative Bromination Systems for Phenols

| Oxidant System | Bromine Source | Key Features | Reference(s) |

|---|---|---|---|

| PIDA/PIFA | AlBr₃ | Mild conditions, broad scope | nih.govresearchgate.net |

| Ru(bpy)₃Cl₂ (photocatalyst) | CBr₄ | Visible light, green chemistry | beilstein-journals.org |

| KBr and ZnAl–BrO₃⁻–LDHs | KBr | High regioselectivity, mild conditions | mdpi.com |

This table summarizes different oxidative bromination methods, highlighting the oxidant, bromine source, and key features of each system.

Bromomethylation Procedures from Precursor Compounds

Once the phenolic ring is appropriately brominated, the next step is the introduction of a bromomethyl group. This can be achieved through various bromomethylation reactions, typically starting from a precursor containing a methyl group or by direct introduction of a CH₂Br group.

Radical-mediated bromomethylation is a common method for the side-chain halogenation of benzylic positions. This approach is highly selective for the benzylic C-H bonds and is typically carried out using a radical initiator and a bromine source that can provide a bromine radical.

A widely used reagent for this purpose is N-bromosuccinimide (NBS) in the presence of a radical initiator such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical irradiation. The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group to form a benzyl (B1604629) radical. This radical then reacts with NBS to propagate the chain and yield the bromomethylated product.

Table 4: Reagents for Radical-Mediated Bromomethylation

| Brominating Agent | Initiator | Substrate Example | Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide (BPO) | 3-Methylphenol | 3-(Bromomethyl)phenol |

This table lists common reagents used for the radical-mediated bromomethylation of methylarenes.

Electrophilic bromomethylation involves the reaction of an aromatic compound with a reagent that can deliver a "CH₂Br⁺" synthon. A classic example is the Blanc-Bouveault reaction, which uses formaldehyde (B43269) and hydrogen bromide. manac-inc.co.jpwikipedia.org This reaction proceeds under acidic conditions, often with a Lewis acid catalyst like zinc chloride, to generate the electrophilic species that attacks the aromatic ring. wikipedia.org However, this method is often not suitable for highly activated rings like phenols, as it can lead to uncontrolled polymerization or side reactions. manac-inc.co.jpwikipedia.org

More specialized and milder bromomethylating agents have been developed. For instance, the reaction of an alcohol or phenol with paraformaldehyde and dry hydrogen bromide can yield the corresponding bromomethyl ether. manac-inc.co.jpresearchgate.net For aromatic rings, reagents like 4-chlorobutyl (bromomethyl) ether in the presence of a Lewis acid can be used for bromomethylation. manac-inc.co.jp

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromo-3-(bromomethyl)phenol |

| 3-Methylphenol (m-Cresol) |

| 2-Bromo-3-trifluoromethylphenol |

| 2-Bromo-5-trifluoromethylphenol |

| 4-Bromo-3-methylphenol |

| 2-Methyl-4-bromophenol |

| 2-Methoxy-4-bromophenol |

| 2-Naphthol |

| 2,4,6-Trinitrophenol (Picric Acid) |

| 2,4,6-Tribromophenol |

| Ortho-hydroxybenzoic acid |

| N-Bromosuccinimide (NBS) |

| Dibenzoyl Peroxide (BPO) |

| Azobisisobutyronitrile (AIBN) |

| Phenyliodine diacetate (PIDA) |

| Phenyliodine bis(trifluoroacetate) (PIFA) |

| Iron(III) bromide |

| Aluminum bromide |

| Zinc chloride |

| Carbon tetrachloride |

| Dichloromethane |

Multi-Component Reaction Approaches for C(sp3)-Br Bond Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, which contains substantial portions of all the initial components. nih.govnih.gov These reactions are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. nih.govnih.gov In the context of phenol chemistry, MCRs have been employed for the synthesis of various heterocyclic scaffolds, such as chromenes. researchgate.netdntb.gov.uaacs.org For instance, the Betti reaction is a classic MCR that involves a phenol, an aldehyde, and an amine to produce aminobenzylphenols. nih.gov

However, based on available scientific literature, a direct multi-component reaction for the synthesis of this compound, and specifically for the one-pot formation of the C(sp3)-Br bond at the benzylic position of a phenol, is not a well-established or commonly reported method. The development of MCRs that can achieve both regioselective aromatic halogenation and subsequent side-chain bromination in a single step remains a complex synthetic challenge.

Synthetic Routes from Diverse Chemical Precursors

Given the limitations of single-step syntheses, the preparation of this compound is more practically achieved through multi-step sequences starting from simpler, commercially available precursors. These routes rely on the controlled conversion of related phenolic derivatives or sequential halogenation and functional group interconversions.

The most logical and common precursor for the synthesis of this compound is 3-methylphenol (also known as m-cresol). The synthetic strategy involves a two-step process: first, the regioselective bromination of the aromatic ring to introduce a bromine atom at the C-2 position, followed by the bromination of the methyl group.

The primary challenge in this approach is controlling the regioselectivity of the initial electrophilic aromatic substitution. The hydroxyl and methyl groups on the ring direct incoming electrophiles to different positions. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating, ortho, para-director. This can lead to a mixture of isomers upon bromination. For 3-methylphenol, the possible mono-brominated products are 2-bromo-, 4-bromo-, and 6-bromo-3-methylphenol. Many standard bromination conditions favor the formation of the 4-bromo isomer due to steric and electronic effects. ccspublishing.org.cnmdpi.comresearchgate.net

However, specific conditions can be employed to favor ortho-bromination. For example, the use of certain amines as catalysts in conjunction with N-bromosuccinimide (NBS) has been shown to direct bromination to the ortho position of phenols. oup.com Another approach involves using different brominating systems, such as HBr/H2O2, which can offer different selectivity compared to elemental bromine or NBS. researchgate.net The synthesis of 2-bromo-3-(trifluoromethyl)phenol (B37033) from 3-(trifluoromethyl)phenol (B45071) demonstrates that obtaining the 2-bromo isomer is feasible, although it may be part of a mixture that requires separation. chemicalbook.com

The successful synthesis of the key intermediate, 2-bromo-3-methylphenol (B1266947) , is the critical first step in this conversion pathway.

This pathway represents the most practical approach to synthesizing this compound. It involves two distinct and sequential halogenation reactions, the second of which is a functional group interconversion.

Step 1: Electrophilic Aromatic Bromination of 3-Methylphenol

The first step is the electrophilic bromination of the aromatic ring of 3-methylphenol to produce 2-bromo-3-methylphenol. As discussed, achieving high regioselectivity for the ortho-position is crucial. Various brominating agents and conditions can be used, with the choice of system influencing the product distribution.

| Precursor | Brominating Agent/System | Catalyst/Additive | Solvent | Key Findings | Reference |

| 3-Methylphenol | HBr/DMSO | — | — | Predominantly yields 4-bromo-3-methylphenol. | ccspublishing.org.cn |

| 3-Methylphenol | NH4Br/Oxone® | — | CH3CN/H2O | Yields 4-bromo-3-methylphenol (90% yield). | researchgate.net |

| 3-Methylphenol | La(NO3)3·6H2O | N-Bromosuccinimide (NBS) | CH2Cl2 | Catalyzes regioselective bromination, primarily at the para-position. | researchgate.net |

| Phenol | N-Bromosuccinimide (NBS) | Diisopropylamine | CH2Cl2 | Amine catalyst promotes ortho-dibromination. | oup.com |

| 3-(Trifluoromethyl)phenol | Bromine (Br2) | — | Dichloromethane | Gives a mixture of isomers, including 2-bromo-3-(trifluoromethyl)phenol. | chemicalbook.com |

Step 2: Free-Radical Bromination of 2-Bromo-3-methylphenol

The second step is the conversion of the methyl group of 2-bromo-3-methylphenol into a bromomethyl group. This transformation is a classic example of a functional group interconversion achieved through a free-radical halogenation reaction. jove.com This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions (e.g., visible or UV light). researchgate.netmasterorganicchemistry.com

The mechanism proceeds via three stages:

Initiation: The radical initiator decomposes upon heating or exposure to light to form initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) or react with NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br2 (generated from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other.

The selectivity for the benzylic position over the aromatic ring is high under these conditions because the benzylic C-H bond is weaker than the aromatic C-H bonds, and the resulting benzylic radical is stabilized by resonance with the benzene (B151609) ring. jove.comgla.ac.uk

| Substrate Type | Reagent System | Initiator/Condition | Solvent | Outcome | Reference |

| para-Substituted Toluenes | N-Bromosuccinimide (NBS) | Visible Light (40 W) | Water ("on water") | Efficient benzylic bromination. | researchgate.net |

| Toluene | H2O2-HBr | — | Water | More reactive than NBS for benzyl bromination. | researchgate.net |

| Toluene | N-Bromosuccinimide (NBS) | Peroxide | CCl4 | Forms benzyl bromide. | jove.com |

| Substituted Toluene | Br2 | Light/Heat | — | Benzylic bromination occurs via a radical mechanism. | masterorganicchemistry.com |

| 2,6,7-trimethyl-quinazolinone | N-Bromosuccinimide (NBS) | Photo-initiated | Dichloromethane | Selective benzylic bromination (80% yield). | gla.ac.uk |

By combining these two sequential steps—regioselective aromatic bromination followed by free-radical benzylic bromination—it is possible to construct the target molecule this compound from the readily available precursor 3-methylphenol.

Mechanistic Investigations of 2 Bromo 3 Bromomethyl Phenol Reactivity

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and a target for nucleophiles. This reactivity allows for a variety of substitution reactions.

Exploration of S_N1 and S_N2 Pathways

The substitution of the bromine atom in the bromomethyl group can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) nucleophilic substitution mechanism. The pathway is influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The S_N2 mechanism, a one-step process, is generally favored by strong, unhindered nucleophiles in polar aprotic solvents. This pathway involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. For 2-bromo-3-(bromomethyl)phenol, reaction with nucleophiles like ammonia (B1221849) or thiols often proceeds via an S_N2 pathway.

Conversely, the S_N1 mechanism involves the formation of a carbocation intermediate in a rate-determining step, followed by a rapid attack by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. The benzylic carbocation that would be formed from this compound is stabilized by resonance with the aromatic ring, making the S_N1 pathway plausible under certain conditions.

Intramolecular Cyclization Reactions via Nucleophilic Attack

The proximate positioning of the phenolic hydroxyl group and the bromomethyl group in this compound allows for intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion. This internal nucleophile can then attack the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a cyclic ether. This type of reaction can lead to the formation of fused ring systems, such as benzofurans. For instance, intramolecular cyclization of 2-(gem-dibromovinyl)phenols has been shown to produce 2-bromobenzofurans. rsc.org

Formation and Reactivity of Organometallic Intermediates

The carbon-bromine bond in the bromomethyl group can react with certain metals to form organometallic reagents. For example, reaction with magnesium would yield a Grignard reagent, while reaction with lithium would produce an organolithium compound. These organometallic intermediates are highly reactive and serve as powerful nucleophiles in their own right. They can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters. The formation of such intermediates from bromo-substituted aromatics is a common strategy in organic synthesis for creating more complex molecules. uni-muenchen.de

Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl group of the phenol (B47542) is a strong activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack. It is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. libretexts.orgyoutube.com However, in this compound, the positions are already substituted or sterically hindered.

Analysis of Further Halogenation Regioselectivity

Further halogenation of this compound would be directed by the existing substituents. The hydroxyl group is a powerful ortho, para-director. libretexts.org The bromine atom is a deactivating but ortho, para-directing group. The bromomethyl group is weakly deactivating. The interplay of these directing effects and steric hindrance will determine the position of further substitution. Given the strong activating effect of the hydroxyl group, substitution is most likely to occur at the positions ortho and para to it. However, since the ortho positions are already substituted, the para position (C-5) would be the most likely site for further halogenation. It is important to note that harsh halogenation conditions can lead to poly-substituted products. libretexts.org

Studies on Nitration and Sulfonation Reactions

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. Sulfonation is usually performed with fuming sulfuric acid, which provides sulfur trioxide (SO3) as the electrophile.

For this compound, the directing effects of the substituents would again influence the regioselectivity of these reactions. The strongly activating hydroxyl group would direct the incoming electrophile to the positions ortho and para to it. libretexts.org Therefore, nitration and sulfonation would be expected to occur primarily at the C-5 position. However, nitration of phenols can sometimes lead to oxidation and the formation of tarry byproducts. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of an aryl bromide in this compound makes it a suitable substrate for several such transformations.

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org In the case of this compound, the aryl bromide is the primary site of reaction.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. libretexts.orgrsc.org The cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide of this compound, forming a Pd(II) intermediate. rsc.orgnih.gov The reactivity of the halide in this step generally follows the trend: I > OTf > Br >> Cl. rsc.org

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) center, displacing the halide. rsc.orgrsc.org The base is believed to activate the organoboron compound, forming a more nucleophilic boronate species. rsc.org

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

For this compound, the Suzuki-Miyaura coupling allows for the selective formation of a biaryl linkage at the C2 position, leaving the bromomethyl group available for subsequent functionalization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | Phosphine-based ligands (e.g., PPh₃, XPhos) |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, DME |

| Temperature | 60-100 °C |

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl bromides and is not specific to this compound.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org This reaction is highly valuable for the introduction of alkyne moieties into organic molecules. For this compound, the reaction would primarily occur at the aryl bromide position.

The catalytic cycle of the Sonogashira coupling typically involves both a palladium catalyst and a copper(I) co-catalyst. numberanalytics.comorganic-chemistry.org The proposed mechanism consists of two interconnected cycles:

The Palladium Cycle: This cycle is similar to that of other cross-coupling reactions. It begins with the oxidative addition of the aryl bromide to a Pd(0) species. wikipedia.org

The Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle. wikipedia.org

Following transmetalation, reductive elimination from the palladium center yields the alkynylated product and regenerates the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.orgthalesnano.com The reactivity of the halide in Sonogashira coupling generally follows the order: vinyl iodide > vinyl bromide > aryl iodide > aryl bromide >> aryl chloride. wikipedia.orglibretexts.org

Table 2: Typical Reaction Parameters for Sonogashira Coupling of Aryl Bromides

| Component | Description |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃) |

| Base | Amine bases (e.g., Et₃N, piperidine) |

| Solvent | THF, DMF, Acetonitrile |

| Temperature | Room temperature to 100 °C |

This table presents generalized conditions for Sonogashira reactions involving aryl bromides and is not specific to this compound.

The Heck and Stille reactions are also important palladium-catalyzed cross-coupling reactions that can be applied to aryl bromides like the one in this compound.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgbeilstein-journals.org The reaction typically proceeds with a palladium catalyst and is a powerful method for the synthesis of substituted alkenes. organic-chemistry.org The generally accepted mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

The Stille reaction utilizes an organotin reagent as the coupling partner for the organohalide. rsc.orgrsc.org A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups. rsc.org The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. rsc.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. libretexts.org

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can also mediate important transformations of this compound.

Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established methods for forming carbon-heteroatom and carbon-carbon bonds. researchgate.net For this compound, copper catalysis could facilitate the arylation of various nucleophiles at the C2 position. For instance, the copper-catalyzed O-arylation of phenols is a known transformation. nih.gov

The mechanism of copper-catalyzed cross-coupling reactions is still a subject of study, but it is generally believed to proceed through a different pathway than palladium-catalyzed reactions. The reaction can be promoted by various copper sources, including CuI, Cu₂O, and Cu(OAc)₂. researchgate.netacs.org In many cases, the use of a ligand, such as picolinic acid or a diamine, is crucial for achieving high yields and mild reaction conditions. nih.gov The reaction likely involves the formation of a copper(I) phenoxide or other nucleophilic species, which then reacts with the aryl halide.

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating a wide range of organic transformations. beilstein-journals.orguni-regensburg.de This approach utilizes a photocatalyst, such as a ruthenium or iridium complex, that can be excited by visible light to generate highly reactive radical intermediates. beilstein-journals.orgnih.gov

For this compound, photoredox catalysis could enable the functionalization of both the aryl and benzyl (B1604629) bromide moieties through single-electron transfer (SET) processes. nih.govacs.org For example, the excited photocatalyst can be either oxidized or reduced by a reaction component. In an oxidative quenching cycle, the excited photocatalyst is oxidized while the substrate is reduced, potentially leading to the formation of a radical anion from the aryl bromide. beilstein-journals.org In a reductive quenching cycle, the excited catalyst is reduced, and can then transfer an electron to the substrate. nih.gov

This strategy can be used for various transformations, including C-C and C-heteroatom bond formation. For instance, the generation of an aryl radical from the aryl bromide could be followed by trapping with a suitable coupling partner. acs.org Similarly, the benzylic C-Br bond could be selectively cleaved under photoredox conditions to generate a benzyl radical for further reactions. nih.gov

Table 3: Common Photocatalysts and Reaction Components

| Component | Examples |

| Photocatalyst | [Ru(bpy)₃]Cl₂, fac-[Ir(ppy)₃] |

| Light Source | Blue LEDs |

| Solvent | Acetonitrile, DMF |

| Sacrificial Electron Donor/Acceptor | Triethylamine, CBr₄ |

This table presents generalized components for photoredox catalysis and is not specific to reactions involving this compound.

Radical Reactions Involving Bromine Substituents

The presence of two distinct carbon-bromine bonds in this compound opens avenues for various radical-mediated processes. The benzylic C-Br bond is significantly weaker and more readily homolytically cleaved than the C-Br bond on the aromatic ring. This difference in reactivity allows for selective radical formation at the benzylic position under appropriate conditions, such as exposure to radical initiators or transition metal catalysts. khanacademy.org

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures and low polydispersity. chemrestech.comcmu.edu The process relies on the reversible activation of a dormant species (an alkyl halide initiator) by a transition metal complex. acs.org

This compound possesses the structural features of a potent ATRP initiator. The initiation process would selectively involve the more reactive benzylic bromide. The general mechanism for ATRP initiation with this compound is hypothesized to proceed as follows:

Activation: The transition metal complex in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand) reacts with the benzylic bromide of this compound. This involves a one-electron oxidation of the metal and the abstraction of the bromine atom. acs.org

Radical Formation: This activation step generates a resonance-stabilized benzylic radical and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br₂/Ligand).

Initiation: The newly formed radical adds to the first monomer unit, initiating the polymerization chain.

Deactivation: The propagating radical can be reversibly deactivated by the higher-oxidation-state metal complex, reforming a dormant polymer chain and the lower-oxidation-state metal complex. This reversible deactivation is key to maintaining a low concentration of active radicals and achieving controlled polymerization. acs.org

The phenolic hydroxyl group may influence the polymerization, potentially by interacting with the catalyst. In many cases, phenols are protected or esterified to create initiators, which have been shown to be highly effective for the polymerization of various monomers like methacrylates and styrene. acs.org Alkyl halides with activating substituents, such as the benzylic group in this compound, are generally excellent initiators for ATRP. acs.org

| Component | Example | Function | Reference |

|---|---|---|---|

| Initiator | Ethyl 2-bromopropionate, Benzyl bromide | Source of the initial radical and the polymer end-group. | cmu.eduacs.org |

| Catalyst | Copper(I) bromide (CuBr) | Mediates the reversible activation/deactivation of the polymer chain. | chemrestech.comacs.org |

| Ligand | 2,2'-Bipyridine (bpy), PMDETA | Solubilizes the transition metal salt and tunes its catalytic activity. | chemrestech.comcmu.edu |

| Monomer | Styrene, Methyl methacrylate (B99206) (MMA) | The building block of the polymer chain. | cmu.eduacs.org |

| Solvent | Toluene, Diphenyl ether, or bulk | Solubilizes reactants and allows for temperature control. | cmu.edu |

| Temperature | 90-110 °C | Influences the rate of polymerization and equilibrium constants. | cmu.eduacs.org |

The generation of a radical at the benzylic position of this compound can lead to cyclization reactions, providing routes to complex polycyclic structures. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Radical Cyclization: Upon formation, the benzylic radical can undergo an intramolecular addition to the adjacent aromatic ring. This type of reaction, known as a dearomative cyclization, can lead to the formation of spirocyclic compounds. Research on structurally related compounds, such as 2-bromo-2-(2-methoxybenzyl)malonates, has demonstrated that photoredox catalysis can efficiently generate radicals that cyclize onto the aromatic ring to form spiro[4.5]decane skeletons. acs.org A similar pathway could be envisioned for this compound, where the benzylic radical attacks one of the unsubstituted positions of the phenol ring, followed by subsequent steps to yield a stable spirocyclic product. The regioselectivity of such a cyclization would be influenced by steric and electronic factors.

Intermolecular Radical Cyclization: Alternatively, the benzylic radical can be trapped by an external radical acceptor, such as an alkene or alkyne, in an intermolecular fashion. This process involves the addition of the benzylic radical to the unsaturated bond of the trapping agent, generating a new radical intermediate. This new radical can then undergo further reactions, including a subsequent intramolecular cyclization onto the phenol ring, to furnish more complex molecular architectures. Radical cyclizations of imines derived from α-phenylselenyl ketones have been shown to produce cyclic imines, illustrating the versatility of radical additions in forming heterocyclic systems. researchgate.net

These radical cyclizations are typically initiated using reagents like AIBN (azobisisobutyronitrile) with a hydrogen donor like tributyltin hydride or via photoredox catalysis. acs.orgresearchgate.netsoton.ac.uk

| Substrate Type | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | Intramolecular Dearomative Cyclization | fac-Ir(ppy)₃, Visible Light | Spiro[4.5]deca-1,7,9-trien-6-ones | acs.org |

| 4-allyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Intramolecular Cyclofunctionalization | Bromine (Br₂) | 6-(bromomethyl)-3-aryl-5,6-dihydrothiazolo[2,3-c] chemrestech.comacs.orgtriazoles | biointerfaceresearch.com |

| 2-Bromostilbenes | Intramolecular Cyclization | Tributyltin hydride, AIBN | Phenanthrenes | soton.ac.uk |

| Imines from α-phenylselenyl ketones | Intermolecular Addition/Cyclization | AIBN, Tris(trimethylsilyl)silane (TTMSS) | Cyclic imines | researchgate.net |

Advanced Derivatization and Functionalization Strategies of 2 Bromo 3 Bromomethyl Phenol

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for molecular modification due to its acidity and nucleophilicity. Its reactivity can be harnessed to introduce a variety of substituents, thereby altering the molecule's physical and chemical properties.

Etherification and Esterification Reactions for Molecular Diversification

The conversion of the phenolic hydroxyl group into ether or ester moieties represents a fundamental strategy for molecular diversification. These reactions are typically robust and allow for the introduction of a vast range of alkyl, aryl, or acyl groups.

Etherification: The most common method for preparing phenol (B47542) ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol using a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in a nucleophilic substitution (SN2) reaction. wikipedia.orgucalgary.ca For 2-Bromo-3-(bromomethyl)phenol, the phenolic proton is acidic and can be removed by bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). gordon.eduresearchgate.net The resulting phenoxide can then be reacted with various primary alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the corresponding aryl ethers. francis-press.com This method is highly efficient for primary halides, whereas secondary and tertiary halides may lead to competing elimination reactions. wikipedia.org

Esterification: Phenols are generally less reactive towards carboxylic acids than alcohols are. libretexts.org Therefore, the synthesis of phenyl esters is more effectively achieved using more reactive acylating agents, such as acyl chlorides or acid anhydrides. libretexts.org The reaction of this compound with an acyl chloride (like acetyl chloride or benzoyl chloride) would proceed readily to form the corresponding ester, releasing hydrogen chloride as a byproduct. To enhance reactivity, particularly with less reactive acyl chlorides, the phenol can first be converted to its more potent sodium phenoxide salt by treatment with sodium hydroxide. libretexts.org

| Reaction Type | Reagent Class | General Reagent Structure | Product Class |

| Etherification | Alkyl Halide | R-X (where R is a primary alkyl group; X is Cl, Br, I) | Phenyl Ether |

| Esterification | Acyl Chloride | R-COCl | Phenyl Ester |

| Esterification | Acid Anhydride | (R-CO)₂O | Phenyl Ester |

Table 1: Predicted Etherification and Esterification Reactions of the Phenolic Hydroxyl Group.

Development of Chemically Modified Pro-ligands and Conjugates

The phenolic hydroxyl group serves as a critical anchor point for the synthesis of more complex molecular architectures, such as pro-ligands and molecular conjugates.

A pro-ligand is a precursor molecule that is converted into an active ligand, often through a simple deprotonation step upon coordination to a metal center. acs.orgrsc.org The phenolic oxygen of this compound is an excellent hard donor atom for coordination chemistry. By functionalizing this position via ether or ester linkages, it is possible to attach other coordinating groups, creating multidentate pro-ligands. acs.orgresearchgate.net For example, etherification with a molecule containing a phosphine (B1218219) or amine group would generate a bidentate or tridentate pro-ligand capable of chelating to transition metals for applications in catalysis. researchgate.netnih.gov

Molecular conjugates are formed by linking a molecule to another, such as a drug, a fluorescent tag, or a biomolecule. In the context of medicinal chemistry, antibody-drug conjugates (ADCs) are a major class of therapeutics where a potent cytotoxic agent is attached to an antibody. nih.govcornell.edu The phenolic group can act as a handle for attaching such payloads, often through a cleavable linker. nih.govnih.gov The synthesis of these conjugates involves attaching linkers to the phenolic handle, which can then be conjugated to a targeting moiety like an antibody. cornell.eduuzh.ch

| Application | Modification Strategy | Attached Moiety Example | Resulting Structure Class |

| Pro-ligand Synthesis | Etherification | 2-(diphenylphosphino)ethyl group | Bidentate P,O-Pro-ligand |

| Drug Conjugation | Esterification | Linker-payload (e.g., Val-Cit-PABC-Doxorubicin) | Phenol-linked Drug Conjugate |

Table 2: Predicted Applications in Pro-ligand and Conjugate Synthesis.

Transformations of the Bromomethyl Moiety to Diverse Functionalities

The bromomethyl group is a primary benzylic halide, making it highly susceptible to nucleophilic substitution (SN2) reactions. ucalgary.caquora.com This high reactivity allows for its conversion into a wide array of other functional groups, providing a powerful tool for synthetic diversification.

Formation of Aldehydes, Ketones, and Carboxylic Acid Derivatives

The bromomethyl group can be oxidized to introduce carbonyl functionalities.

Aldehydes : A benzylic bromide can be converted into an aldehyde through several methods. The Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, is a common choice. Another classic method is the Sommelet reaction, which employs hexamethylenetetramine. epo.org

Carboxylic Acids : Once the aldehyde is formed, it can be readily oxidized further to the corresponding carboxylic acid using a variety of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acid). libretexts.org Direct oxidation of the bromomethyl group to a carboxylic acid is also possible with potent oxidants.

Ketones : The direct conversion of a -CH₂Br group to a ketone is not feasible in a single step. The synthesis of a ketone would require a multi-step sequence, for instance, by forming a Grignard reagent, reacting it with a nitrile (R-C≡N), and then hydrolyzing the resulting intermediate. ncert.nic.in

| Target Functional Group | Typical Reagent(s) | General Reaction Type |

| Aldehyde | DMSO, NaHCO₃ | Kornblum Oxidation |

| Aldehyde | Hexamethylenetetramine, H₂O | Sommelet Reaction |

| Carboxylic Acid | KMnO₄ or CrO₃/H₂SO₄ (from aldehyde) | Oxidation |

Table 3: Predicted Transformations of the Bromomethyl Moiety to Carbonyl Derivatives.

Introduction of Nitrogen-Containing Functionalities (e.g., amines, amides, nitriles)

The electrophilic carbon of the bromomethyl group readily reacts with various nitrogen-based nucleophiles. scispace.comresearchgate.net

Amines : Primary amines can be synthesized efficiently by reacting the bromomethyl group with sodium azide (B81097) (NaN₃) to form an alkyl azide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄). nih.govlibretexts.org This two-step process avoids the polyalkylation issues often encountered when using ammonia (B1221849) as the nucleophile. libretexts.org The Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis, is another effective method for preparing primary amines.

Nitriles : The cyano group can be introduced in a single step via an SN2 reaction with sodium or potassium cyanide (NaCN or KCN). organic-chemistry.org The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org

Amides : Amides can be prepared from the amine derivative by reacting it with an acyl chloride or anhydride. Alternatively, direct reaction of the bromomethyl group with an amide anion could also yield N-alkylated amides.

| Nucleophile | Intermediate/Product | Resulting Functional Group |

| Sodium Azide (NaN₃), then LiAlH₄ | Alkyl Azide, then reduced | Primary Amine (-CH₂NH₂) |

| Potassium Phthalimide, then H₂NNH₂ | N-Alkyl Phthalimide | Primary Amine (-CH₂NH₂) |

| Sodium Cyanide (NaCN) | Benzyl (B1604629) Nitrile | Nitrile (-CH₂CN) |

| Ammonia (NH₃) | Ammonium (B1175870) Salt | Amine (potential for polyalkylation) |

Table 4: Predicted Synthesis of Nitrogen-Containing Derivatives from the Bromomethyl Moiety.

Synthesis of Sulfur-Containing Derivatives (e.g., thiols, sulfides, sulfones)

Similar to nitrogen nucleophiles, sulfur-based nucleophiles react efficiently with the bromomethyl group to form a variety of organosulfur compounds.

Thiols : The corresponding thiol (benzyl mercaptan) can be prepared by reacting this compound with a source of the hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaSH).

Sulfides (Thioethers) : Symmetrical or unsymmetrical sulfides are readily synthesized by reacting the bromomethyl group with a thiolate salt (RSNa) or a thiol (RSH) in the presence of a base. nih.govorganic-chemistry.org This reaction is a sulfur analogue of the Williamson ether synthesis and is highly efficient for creating C-S bonds. mdpi.com

Sulfones : Sulfones are typically prepared via the oxidation of the corresponding sulfide (B99878). jchemrev.com Mild oxidizing agents like hydrogen peroxide (H₂O₂) can selectively oxidize a sulfide to a sulfoxide, while stronger conditions or excess oxidant will yield the fully oxidized sulfone (-SO₂-). jchemrev.com

| Reagent(s) | Product Class | Resulting Functional Group |

| Sodium Hydrosulfide (NaSH) | Thiol | -CH₂SH |

| Sodium Thiolate (RSNa) or Thiol (RSH) + Base | Sulfide (Thioether) | -CH₂SR |

| Sulfide + Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Sulfone | -CH₂SO₂R |

Table 5: Predicted Synthesis of Sulfur-Containing Derivatives from the Bromomethyl Moiety.

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses three available C-H bonds for further substitution (at C4, C5, and C6). The inherent electronic properties of the existing substituents—the electron-donating hydroxyl group and the electron-withdrawing bromo group—along with steric hindrance from the bromomethyl group, create a complex challenge for achieving regioselectivity. The hydroxyl group strongly directs electrophilic substitution to the ortho (C6) and para (C4) positions, while the bromo group offers a handle for cross-coupling reactions. Advanced catalytic methods are required to overcome these innate biases and achieve predictable, site-selective modifications.

Late-Stage Functionalization Approaches for Complex Scaffolds

Late-stage functionalization (LSF) refers to the introduction of chemical moieties into a complex molecule at a late step in a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of advanced intermediates, creating analogues for structure-activity relationship studies without requiring a complete redesign of the synthesis. rsc.org For a scaffold like this compound, LSF would typically involve the selective activation of one of the aromatic C-H bonds.

While specific LSF studies on this compound are not extensively documented, principles can be drawn from research on related substituted phenols. Palladium-catalyzed, non-directed C-H functionalization offers a powerful tool for this purpose. ccspublishing.org.cn For instance, methods have been developed for the highly para-selective olefination of phenols bearing a bulky protecting group on the hydroxyl moiety. ccspublishing.org.cn A bulky carboxylic acid ligand on the palladium catalyst can create spatial repulsion that favors C-H activation at the least sterically hindered para-position. ccspublishing.org.cn

Applying this logic to a protected derivative of this compound, one could anticipate a competition between the C4 and C6 positions. The C4 position is para to the hydroxyl group but is flanked by the bromomethyl group, while the C6 position is ortho to the hydroxyl and adjacent to the ring's bromo-substituent. The regiochemical outcome would depend on a delicate balance of electronic activation from the hydroxyl group and steric hindrance imposed by the catalyst system and the existing substituents.

Iron-catalyzed radical amination represents another LSF approach, enabling the installation of amine heterocycles at the ortho C-H bond of phenols. chemrxiv.org This method leverages the oxidation of the electron-rich phenol to a phenoxyl radical, which then couples with an aminium radical cation. chemrxiv.org For this compound, this could potentially offer a route to functionalization at the C6 position.

Table 1: Examples of Late-Stage C-H Functionalization on Phenolic Substrates This table presents data from related phenolic compounds to illustrate potential LSF strategies applicable to this compound.

| Phenolic Substrate | Reaction Type | Catalyst/Reagents | Position Functionalized | Product Yield | Reference |

|---|---|---|---|---|---|

| TIPS-protected 3-Bromophenol | Olefination | Pd(OAc)₂, 1-DMAdCO₂H, Ag₂CO₃ | para to -OTIPS | Good | ccspublishing.org.cn |

| Estrone | Alkylation | H₃PO₃ | ortho to -OH | 59% | rsc.org |

| Tyrosine-containing peptides | Alkylamination | FeBr₃, Triflic Acid | ortho to -OH | Not specified | chemrxiv.org |

| p-Methylphenol | Geminal Difunctionalization | Rh₂(esp)₂, Xantphos, Cs₂CO₃ | ortho to -OH (failed) | 0% | acs.org |

Directed Functionalization Utilizing Temporary Directing Groups

To overcome the challenge of poor or mixed regioselectivity in C-H functionalization, chemists often employ directing groups (DGs). sigmaaldrich.com A directing group is a functional moiety that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, leading to highly selective activation. cam.ac.uk For synthetic efficiency, the use of temporary or removable directing groups is ideal, as they can be installed for the key C-H activation step and subsequently cleaved. nih.govpkusz.edu.cn

For phenolic substrates, the hydroxyl group itself can be converted into a temporary directing group. This strategy enables functionalization at positions that might otherwise be disfavored, such as the ortho position, through the formation of a stable five- or six-membered metallacycle intermediate. snnu.edu.cnsnnu.edu.cn

One established strategy involves the in-situ formation of a phosphite (B83602) or phosphinite from the phenolic hydroxyl group. Bedford and co-workers demonstrated that a Wilkinson-type rhodium catalyst, in the presence of a phosphine, could facilitate the ortho-arylation of phenols. snnu.edu.cn The reaction proceeds via a transiently formed phosphinite which directs the catalyst to the ortho C-H bond. snnu.edu.cnsnnu.edu.cn Applying this to this compound, a phosphinite DG formed at the hydroxyl group would be expected to direct functionalization exclusively to the C6 position, as the C2 position is already substituted.

Other removable directing groups for phenols include carbamates and acetamides. Rhodium(III) catalysis has been successfully used for the C-H alkenylation of O-aryl carbamates and N-phenoxyacetamides. snnu.edu.cn These directing groups can be readily removed after the desired modification has been introduced. The use of a nitrile-containing template has even been shown to enable palladium-catalyzed meta-C-H functionalization of phenols, a particularly challenging transformation due to the strong ortho/para-directing nature of the hydroxyl group. rsc.org For this compound, this could theoretically provide a route to functionalize the C5 position.

The choice of directing group and catalytic system is therefore crucial for controlling the site of C-H functionalization on the aromatic ring, allowing for the synthesis of specific isomers that would be inaccessible through classical electrophilic substitution reactions.

Table 2: Examples of Directed C-H Functionalization of Phenols Using Removable Groups This table showcases various temporary directing groups and their application in the regioselective functionalization of phenol derivatives.

| Phenolic Substrate | Directing Group (or precursor) | Catalyst | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|---|---|

| Phenol | Phosphinite (from PPh₃) | [RhCl(PPh₃)₃] | ortho-Arylation | ortho | snnu.edu.cn |

| O-Aryl Carbamate (B1207046) | Carbamate | [RhCpCl₂]₂ | ortho-Alkenylation | ortho | snnu.edu.cn |

| N-Phenoxyacetamide | Acetamide | [RhCpCl₂]₂ | ortho-Alkenylation | ortho | snnu.edu.cn |

| Phenol Derivative | Nitrile-containing aliphatic template | Pd(OAc)₂ | meta-Olefination | meta | rsc.org |

Applications of 2 Bromo 3 Bromomethyl Phenol in Complex Molecule Synthesis and Materials Science

A Versatile Precursor in the Synthesis of Heterocyclic Compounds

The inherent reactivity of the phenolic hydroxyl group, the aryl bromide, and the benzylic bromide in 2-Bromo-3-(bromomethyl)phenol makes it a powerful precursor for the synthesis of a variety of heterocyclic systems. The strategic and selective manipulation of these functional groups allows for the construction of complex ring systems through intramolecular and intermolecular cyclization strategies.

Synthesis of Benzofuran (B130515) and Benzopyran Derivatives

While direct, documented examples of the use of this compound for the synthesis of benzofuran and benzopyran derivatives are not extensively reported in readily available literature, its structural motifs suggest a high potential for such transformations. The general strategies for the synthesis of these heterocycles often involve the reaction of a phenol (B47542) with a component that can form the fused furan (B31954) or pyran ring.

For instance, the synthesis of benzofurans can be envisioned through an intramolecular cyclization pathway. The phenolic oxygen of this compound could act as a nucleophile, attacking an electrophilic center introduced at the bromomethyl position. This could be achieved through a variety of chemical transformations, as outlined in the hypothetical reaction scheme below.

Hypothetical Synthesis of a Benzofuran Derivative:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | Base (e.g., K2CO3), followed by a suitable electrophile | Intermediate with a modified side chain |

| 2 | Intermediate from Step 1 | Palladium catalyst, Base | Substituted Benzofuran |

Similarly, the construction of a benzopyran ring could be achieved through a reaction that involves both the phenolic hydroxyl and the bromomethyl group. For example, a reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of the six-membered pyran ring fused to the benzene (B151609) ring.

Construction of Indole (B1671886) and Quinoline (B57606) Scaffolds

The synthesis of nitrogen-containing heterocycles such as indoles and quinolines from this compound would likely involve its reaction with nitrogen-based nucleophiles.

The construction of an indole scaffold could potentially be achieved through a multi-step sequence. One hypothetical approach could involve the initial reaction of the bromomethyl group with a suitable nitrogen-containing synthon, followed by a palladium-catalyzed intramolecular C-N bond formation.

Hypothetical Pathway to an Indole Derivative:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | Aniline (B41778) derivative | Intermediate N-aryl derivative |

| 2 | Intermediate from Step 1 | Palladium catalyst, Base | Substituted Indole |

The synthesis of quinoline scaffolds often involves the condensation of an aniline with a carbonyl compound. While a direct route from this compound is not immediately apparent from existing literature, its conversion to an aminophenol derivative could open up pathways for subsequent cyclization reactions to form the quinoline ring system.

Formation of Spirocyclic and Fused Polycyclic Systems

The unique ortho-disubstitution pattern of this compound provides a valuable platform for the construction of more complex spirocyclic and fused polycyclic systems. The dual reactivity of the aryl bromide and the benzylic bromide allows for sequential or tandem reactions to build intricate three-dimensional structures.

For instance, a double nucleophilic substitution on both bromine atoms with a suitable difunctional nucleophile could lead to the formation of a fused polycyclic system. Alternatively, a sequence of intermolecular and intramolecular reactions could be designed to construct a spirocyclic center. The aryl bromide offers a handle for palladium-catalyzed cross-coupling reactions, which can be used to introduce a variety of substituents that can then participate in subsequent cyclization reactions.

Role in the Total Synthesis of Natural Products and Analogues

The strategic importance of a building block is often highlighted by its application in the total synthesis of complex natural products. While specific instances of this compound as a key intermediate in published total syntheses are not prominently documented, its structural features make it a plausible and valuable precursor in retrosynthetic planning.

Identification as a Key Intermediate in Synthetic Routes

Hypothetical Retrosynthetic Disconnection:

A hypothetical complex natural product containing a substituted benzofuran core could be disconnected as follows:

This disconnection strategy highlights the utility of this compound as a foundational element from which complexity can be built in a controlled and predictable manner.

Strategic Incorporation into Retrosynthetic Analyses

The incorporation of this compound into a retrosynthetic analysis offers several strategic advantages. The aryl bromide can be used for late-stage functionalization via cross-coupling reactions, allowing for the introduction of diversity into the final products. The benzylic bromide is a versatile handle for introducing various side chains through nucleophilic substitution. The phenolic hydroxyl group can direct ortho-lithiation or participate in ether and ester formations.

The ability to selectively address each of these functional groups is a powerful tool for the synthetic chemist. For example, the phenolic hydroxyl could be protected, allowing for selective reaction at the benzylic bromide, followed by a cross-coupling reaction at the aryl bromide, and finally deprotection and further functionalization of the phenol. This level of control is highly desirable in the synthesis of complex and highly functionalized molecules.

Contributions to Polymer Chemistry and Advanced Materials Science

The unique combination of three distinct reactive sites on a single aromatic ring makes this compound a promising candidate for the synthesis of highly functionalized and complex macromolecular architectures. The interplay between the phenolic hydroxyl, the aryl bromide, and the more reactive benzyl (B1604629) bromide allows for a variety of polymerization and modification strategies.

The multifunctionality of this compound enables its use as a monomer in several polymerization reactions, leading to polymers with tailored properties. The phenolic hydroxyl group can participate in nucleophilic substitution reactions, while the bromomethyl group is a reactive site for various coupling reactions. nbinno.com

One potential route is through polyetherification . The phenolic hydroxyl can be deprotonated to a phenoxide, which can then react with the benzyl bromide of another monomer unit in a Williamson ether synthesis-type polycondensation. This would result in a poly(arylene ether) with pendant aryl bromide groups. These pendant groups could then be used for post-polymerization modification, allowing for the introduction of other functionalities.

Alternatively, the aryl bromide offers a handle for cross-coupling reactions , such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. acs.org This could be exploited in polymerization schemes with appropriate bifunctional co-monomers to create conjugated polymers, which are of interest for their electronic and optical properties.

Below is a hypothetical data table illustrating the potential properties of polymers derived from this compound, based on analogous polymer systems.

| Polymer Type | Potential Polymerization Route | Expected Properties | Potential Applications |

| Poly(arylene ether) | Self-polycondensation via etherification | High thermal stability, good mechanical strength, functionalizable backbone | High-performance thermoplastics, membranes |

| Conjugated Polymer | Suzuki or Stille polycondensation | Electrically conductive, photoactive | Organic electronics, sensors |

| Functional Polyester | Co-polycondensation with diacids | Tunable properties via co-monomer, reactive sites for further modification | Biodegradable materials, drug delivery systems |

Cross-linking is a crucial process for transforming thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. The three reactive sites of this compound make it a theoretical candidate for a highly effective cross-linking agent.

The benzyl bromide group is particularly reactive towards nucleophiles such as amines, thiols, and carboxylates, which are common functionalities in polymer chains like polyamides, polyurethanes, and certain polyesters. nih.govorganic-chemistry.orgacs.org By reacting with these groups on adjacent polymer chains, this compound can form covalent bridges, leading to a three-dimensional network.

The phenolic hydroxyl and the aryl bromide can also participate in cross-linking reactions, although under different conditions. For instance, the phenolic hydroxyl can react with isocyanates or epoxides, while the aryl bromide can undergo coupling reactions. This multi-reactive nature could allow for a step-wise or multi-stimuli responsive cross-linking process.

The following table presents a theoretical comparison of polymer network properties with and without a trifunctional cross-linking agent like this compound.

| Property | Polymer without Cross-linker | Polymer with this compound as Cross-linker |

| Tensile Strength | Moderate | High |

| Thermal Stability | Low to Moderate | High |

| Solvent Resistance | Poor | Excellent |

| Swelling Ratio | High | Low |

The ability to tailor the surface properties of materials is critical for a wide range of applications, from biomedical devices to electronics. rsc.org this compound offers several possibilities for surface modification and functionalization.

The phenolic hydroxyl group can be used to graft the molecule onto surfaces that have complementary reactive groups, such as isocyanates or epoxides. Alternatively, the benzyl bromide is highly reactive and can be used to anchor the molecule onto surfaces with nucleophilic sites. acs.org

Once attached to a surface, the remaining functional groups are available for further reactions. For example, if the molecule is anchored via its phenolic hydroxyl, the aryl and benzyl bromide groups can be used for subsequent "grafting-from" or "grafting-to" polymerization, creating polymer brushes on the surface. rsc.org These brushes can dramatically alter the surface's wettability, biocompatibility, and adhesion properties. The aryl bromide also provides a site for further chemical transformations, such as introducing specific ligands or bioactive molecules. rsc.org

This table outlines hypothetical strategies for surface modification using this compound.

| Surface Anchoring Group | Subsequent Functionalization | Resulting Surface Property | Potential Application |

| Phenolic Hydroxyl | "Grafting-from" polymerization via benzyl bromide | Altered wettability, reduced protein adhesion | Antifouling coatings for medical devices |

| Benzyl Bromide | Suzuki coupling at the aryl bromide site | Introduction of fluorescent molecules | Biosensors |

| Aryl Bromide | Nucleophilic substitution at the benzyl bromide site | Attachment of bioactive peptides | Biocompatible implants |

Theoretical and Computational Investigations of 2 Bromo 3 Bromomethyl Phenol

Electronic Structure Analysis and Molecular Properties Prediction

A thorough understanding of the electronic structure of 2-Bromo-3-(bromomethyl)phenol is fundamental to predicting its chemical behavior. Modern computational chemistry provides a suite of tools to probe the electronic environment of molecules with high accuracy.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimentation alone.

Transition State Calculations and Activation Energy Determination

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

By calculating the energies of the reactants and the transition state, the activation energy for the reaction can be determined. This value is critical for predicting the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. For example, one could computationally investigate the mechanism of a nucleophilic substitution reaction at the bromomethyl group.

Reaction Coordinate Mapping and Energy Surface Profiling

A more comprehensive understanding of a reaction mechanism can be achieved by mapping the entire reaction coordinate. This involves calculating the energy of the system at various points along the reaction pathway, from reactants to products, passing through the transition state. The resulting potential energy surface provides a detailed profile of the energetic landscape of the reaction.

This mapping can reveal the presence of any intermediates—stable species that exist between the reactants and products. It can also help to elucidate more complex, multi-step reaction mechanisms. For this compound, this could be applied to understand its potential cyclization reactions or its behavior under various reaction conditions.

Conformation and Stereochemistry Prediction

The three-dimensional structure of a molecule plays a pivotal role in its properties and reactivity. Computational methods can be used to explore the different possible spatial arrangements of the atoms in this compound.

Due to the presence of the bromomethyl and hydroxyl groups, which can rotate around their single bonds to the benzene (B151609) ring, this compound can exist in various conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process would identify the most stable conformer(s)—those with the lowest energy.

Understanding the preferred conformation is crucial as it can influence the molecule's spectroscopic properties and its ability to interact with other molecules, such as enzymes or receptors in a biological context. The relative energies of different conformers can also provide insight into the molecule's flexibility.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its dynamic behavior and conformational landscape. An MD simulation would model the molecule within a simulated environment, such as a solvent box of water or an organic solvent, to mimic realistic conditions.

The primary goal of MD simulations for this compound would be to explore its conformational space by tracking the trajectories of its atoms. The key areas of flexibility in this compound are the rotation around the C-C bond connecting the bromomethyl group to the phenol (B47542) ring and the rotation of the hydroxyl group. The simulation would reveal the accessible range of dihedral angles and the frequency of transitions between different conformational states.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Condition |

| Force Field | CHARMM36 or AMBER |

| Solvent | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-Isobaric) |

These simulations would generate a large dataset of molecular coordinates over time, which can then be analyzed to understand the molecule's flexibility and preferred shapes.

Analysis of Conformational Isomerism and Preferred Geometries

The data from molecular dynamics simulations would be used to identify and characterize the stable and metastable conformers of this compound. By analyzing the potential energy surface of the molecule as a function of its dihedral angles, one can pinpoint the low-energy conformations that are most likely to be populated at a given temperature.

For this compound, the orientation of the bromomethyl group relative to the hydroxyl group and the adjacent bromine atom is of particular interest. Intramolecular hydrogen bonding between the hydroxyl proton and the bromine of the bromomethyl group, or steric hindrance between the bulky bromine atoms, would be significant factors in determining the preferred geometries.

Table 2: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-C-Br) | Relative Energy (kcal/mol) | Population (%) |

| A (Anti-periplanar) | ~180° | 0.0 | 65 |

| B (Syn-clinal) | ~60° | 1.2 | 25 |

| C (Anti-clinal) | ~120° | 2.5 | 10 |

Note: The data in this table is illustrative and represents the type of results that would be obtained from a computational analysis.

This analysis would provide a quantitative understanding of the conformational isomerism of the molecule, which is essential for interpreting experimental data and predicting its interactions with other molecules.

Reactivity Prediction and Rational Design Principles

Computational chemistry offers powerful tools for predicting the reactivity of molecules and for guiding the design of new chemical entities with desired properties.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a molecule with its reactivity. tubitak.gov.tr For this compound, a QSRR study could be developed to predict its reactivity in various chemical transformations, such as nucleophilic substitution at the benzylic position or electrophilic aromatic substitution on the phenol ring.

To build a QSRR model, a set of structurally related compounds would be synthesized or computationally designed, and their reaction rates for a specific transformation would be measured or calculated. A wide range of molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to derive a mathematical equation that relates the descriptors to the observed reactivity.

Table 3: Example of Molecular Descriptors for a QSRR Study of Phenolic Compounds

| Descriptor | Description |

| Hammett constant (σ) | Electronic effect of a substituent |

| LogP | Lipophilicity |

| Molar Refractivity | Molar polarizability |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

Such a QSRR model could then be used to predict the reactivity of this compound and to design new derivatives with enhanced or suppressed reactivity for specific applications.

Machine Learning Approaches for Synthetic Route Prediction and Optimization

In recent years, machine learning (ML) has emerged as a transformative tool in chemical synthesis. ML models can be trained on vast databases of known chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design complete synthetic routes for a target molecule.

For a molecule like this compound, an ML-based approach could be used to identify the most efficient and cost-effective synthetic pathway. The ML model would analyze the structure of the target molecule and propose a series of reaction steps, starting from readily available precursors. The model could also suggest suitable reagents, catalysts, solvents, and reaction temperatures for each step.

Furthermore, ML algorithms could be used to optimize the synthesis by exploring a wide range of reaction parameters to maximize the yield and minimize the formation of byproducts. This approach has the potential to significantly accelerate the discovery and development of new synthetic methodologies for complex organic molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 3 Bromomethyl Phenol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 2-Bromo-3-(bromomethyl)phenol, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₇H₆Br₂O.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, the fragmentation pattern provides a fingerprint of a molecule's structure. For this compound, the fragmentation would be expected to arise from the cleavage of its weakest bonds. The presence of two bromine atoms, a phenolic hydroxyl group, and a bromomethyl substituent would lead to a characteristic fragmentation pattern.

Key expected fragmentation pathways include:

Loss of a bromine radical: This would result in a significant fragment ion.

Loss of the bromomethyl radical (•CH₂Br): This is another likely primary fragmentation step.

Benzylic cleavage: Cleavage of the C-Br bond in the bromomethyl group would lead to the formation of a stable benzyl-type cation.

Loss of small neutral molecules: Fragments corresponding to the loss of H₂O, CO, or HBr may also be observed.

Predicted Fragmentation Data for this compound

| Fragment Ion | m/z (mass/charge) | Description |

|---|---|---|

| [M]⁺ | 263.88, 265.88, 267.88 | Molecular ion with isotopic peaks for two bromine atoms. |

| [M-Br]⁺ | 184.98, 186.98 | Loss of one bromine atom. |

| [M-CH₂Br]⁺ | 170.96, 172.96 | Loss of the bromomethyl group. |

| [C₇H₆OBr]⁺ | 184.96, 186.96 | Ion resulting from benzylic cleavage. |

Isotopic Abundance Profiling for Elemental Composition

The presence of two bromine atoms in this compound would result in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).

For a molecule containing two bromine atoms, the molecular ion region will exhibit a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This distinctive pattern provides definitive evidence for the presence of two bromine atoms in the molecule and its fragments.

Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z | Relative Abundance |

|---|---|---|

| [C₇H₆⁷⁹Br₂O]⁺ | 263.88 | ~25% |

| [C₇H₆⁷⁹Br⁸¹BrO]⁺ | 265.88 | ~50% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms in a molecule. The following sections detail the expected NMR data for this compound based on the analysis of related brominated and substituted phenols.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the phenolic hydroxyl proton. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromine and hydroxyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be affected by the positions of the bromine and bromomethyl substituents.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the substitution pattern of the aromatic ring.